molecular formula C18H21NO2 B5606071 2-(3,4-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B5606071
M. Wt: 283.4 g/mol
InChI Key: WISXVFFTSCJSFL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of two dimethylphenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with 2,3-dimethylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide
  • 2-(3,4-Dimethylphenoxy)-N-(3,4-dimethylphenyl)acetamide
  • 2-(3,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-(3,4-Dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both 3,4-dimethylphenoxy and 2,3-dimethylphenyl groups provides a distinct structural framework that can be exploited in various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-8-9-16(10-14(12)3)21-11-18(20)19-17-7-5-6-13(2)15(17)4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISXVFFTSCJSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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